Pemetrexed is a synthetic antifolate agent with antineoplastic properties. It belongs to the pyrrolopyrimidine class of compounds. [] Its primary role in scientific research lies in its activity against various cancer cell lines, making it a subject of extensive study for its mechanisms of action, resistance development, and potential synergistic effects with other anti-cancer agents. [, , , , ]
Mechanism of Action
Pemetrexed disrupts the folate-dependent metabolic processes essential for cell replication, leading to cellular cytotoxicity. [] This is achieved through the inhibition of several key enzymes in the de novo synthesis of purine and pyrimidine nucleotides within neoplastic cells. [, , , , , ]
Thymidylate Synthase (TS): A critical enzyme in the synthesis of thymidine, a DNA building block. Pemetrexed exhibits a higher affinity for TS in its polyglutamated form. [, , , , ]
Dihydrofolate Reductase (DHFR): Involved in the reduction of dihydrofolate to tetrahydrofolate, a coenzyme crucial for nucleotide synthesis. [, ]
Glycinamide Ribonucleotide Formyltransferase (GARFT): Catalyzes a step in purine biosynthesis. Pemetrexed's inhibitory effect on GARFT requires higher concentrations compared to TS. []
The cellular uptake of pemetrexed occurs via membrane carriers such as the reduced folate carrier and membrane binding protein transport systems. [] Intracellularly, the enzyme folylpolyglutamate synthetase converts pemetrexed into its polyglutamated forms. [] These polyglutamated forms have a higher affinity for TS and GARFT, enhancing pemetrexed's inhibitory activity within tumor cells compared to normal cells. [, ]
Cancer Research
Efficacy and Safety in Different Cancer Types: Studies investigate its use in various cancers, including lung adenocarcinoma, malignant pleural mesothelioma, breast cancer, and thymoma. [, , , , , , , , , , , , , , , , , , ]
Combination Therapies: Researchers explore its synergistic potential with other chemotherapeutic agents, such as cisplatin, carboplatin, gemcitabine, and targeted therapies like erlotinib and bevacizumab. [, , , , , , , , , , , ]
Resistance Mechanisms: Investigations focus on understanding the development of resistance to pemetrexed, including the role of enzymes like thymidylate synthase and DNA repair mechanisms. [, , ]
Pharmacokinetics and Pharmacodynamics: Studies analyze the absorption, distribution, metabolism, and excretion of pemetrexed, particularly in patients with specific conditions like impaired renal function and third-space fluid. [, , , ]
Biological Research
Cellular Processes: Pemetrexed's impact on DNA replication, cell cycle progression, and apoptosis pathways is investigated to understand its mechanisms of inducing cell death in cancer cells. [, , , ]
Enzyme Inhibition Studies: Pemetrexed serves as a tool to investigate the roles of TS, DHFR, and GARFT in cellular processes and their contribution to cancer development. [, ]
Drug Resistance Models: Pemetrexed-resistant cell lines are developed to study the mechanisms of drug resistance and identify potential targets for overcoming resistance. [, ]
Future Directions
Personalized Medicine: Identifying biomarkers to predict response and personalize pemetrexed treatment, potentially through genomic analysis and the investigation of genetic variations affecting its efficacy. [, , , , ]
Overcoming Resistance: Developing strategies to circumvent or reverse pemetrexed resistance, potentially by targeting alternative pathways or combining it with drugs that inhibit resistance mechanisms. [, , ]
Novel Drug Delivery Systems: Exploring new formulations and delivery methods, such as nanoparticles or liposomes, to improve pemetrexed's efficacy, reduce toxicity, and enhance its penetration into specific tissues, including the brain. []
Combination Therapies: Investigating novel combinations with targeted therapies, immunotherapies, or other chemotherapeutic agents to enhance its antitumor activity and overcome limitations of single-agent treatments. [, , , ]
Expanding Clinical Applications: Conducting further clinical trials to explore its use in other cancer types, potentially as a neoadjuvant or adjuvant therapy, or in combination with other treatment modalities like radiotherapy. [, , ]
Related Compounds
Methotrexate
Relevance: Methotrexate and pemetrexed share a similar mechanism of action as antifolate agents that disrupt folate-dependent metabolic processes. Both drugs inhibit DHFR, but pemetrexed also inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). Structurally, both compounds are antifolates, but pemetrexed has a pyrrolopyrimidine core while methotrexate has a pteridine ring. Due to their structural and mechanistic similarities, the safety profile of pemetrexed in patients with third-space fluid was evaluated, as methotrexate is associated with severe toxicity in this population. [] Additionally, like pemetrexed, methotrexate has been associated with Posterior Reversible Encephalopathy Syndrome (PRES). []
Raltitrexed
Relevance: Like pemetrexed, raltitrexed is an antifolate agent that targets TS. [] Both drugs have been studied in combination with cisplatin for the treatment of MPM, demonstrating improved patient survival compared to cisplatin alone. []
Docetaxel
Relevance: Docetaxel has been compared with pemetrexed as a second-line treatment for advanced NSCLC in a large, randomized phase III trial. [, , ] Results indicated that pemetrexed has a similar efficacy profile to docetaxel but with a more favorable safety profile. [, , ]
Gemcitabine
Relevance: Gemcitabine has been studied in combination with cisplatin as a first-line treatment for advanced NSCLC, serving as a comparator arm in trials investigating the efficacy of pemetrexed plus cisplatin. [, ] Additionally, gemcitabine plus vinorelbine has been explored as a salvage therapy option in patients who have failed pemetrexed-based chemotherapy for MPM. []
Vinorelbine
Relevance: Vinorelbine, alone or in combination with gemcitabine, has been investigated as a treatment option for MPM, particularly in patients who have not responded to pemetrexed-based chemotherapy. [, ]
Carboplatin
Relevance: Carboplatin is frequently substituted for cisplatin in combination regimens with pemetrexed for the treatment of nonsquamous NSCLC [, ] and has been investigated as a first-line treatment option in elderly patients with this cancer type. [, ]
Erlotinib
Relevance: Erlotinib is a treatment option for advanced NSCLC, particularly in patients with EGFR mutations. [, ] It has been compared with pemetrexed as a maintenance therapy option in patients with EGFR mutation-negative NSCLC. []
Bevacizumab
Relevance: Bevacizumab has been studied in combination with pemetrexed and platinum-based chemotherapy (carboplatin or cisplatin) as a first-line treatment for advanced nonsquamous NSCLC. []
Thymidine
Relevance: Thymidine was used in studies investigating the interaction between pemetrexed, methylthioadenosine phosphorylase (MTAP), and their respective inhibitors. The addition of thymidine to cell cultures was shown to modulate the activity of pemetrexed in the presence or absence of MTAP and its inhibitor, indicating the role of purine salvage pathways in the mechanism of action of pemetrexed. []
Methoxyamine
Relevance: Methoxyamine has been investigated in combination with pemetrexed in preclinical studies and a phase I clinical trial for the treatment of advanced refractory cancer. [, ] Methoxyamine potentiates the cytotoxicity of pemetrexed and other antimetabolite chemotherapies by inhibiting the repair of DNA damage caused by these agents.
Folic Acid
Relevance: Folic acid supplementation, along with vitamin B12, is crucial in reducing the toxicity of pemetrexed, particularly hematologic toxicity and gastrointestinal toxicity. [, , , , ]
Relevance: ImmA was used in studies to elucidate the interplay between pemetrexed, MTAP, and purine salvage pathways in cancer cells. It was observed that ImmA could modulate the activity of pemetrexed in a context-dependent manner, providing insights into potential therapeutic strategies involving MTAP inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A nucleoside reverse transcriptase inhibitor (NRTI). Abacavir is a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS. Abacavir sulfate is a nucleoside analogue and reverse transcriptase inhibitor which is used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Abacavir is a rare cause of clinically apparent drug induced liver injury. Abacavir, also known as ziagen or ABC, belongs to the class of organic compounds known as 1, 3-substituted cyclopentyl purine nucleosides. These are nucleoside analogues with a structure that consists of a cyclobutane that is substituted a the 1-position with a hydroxyl group and at the 3-position with either a purine base. Abacavir is a drug which is used for the treatment of hiv-1 infection, in combination with other antiretroviral agents. Abacavir exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Abacavir has been detected in multiple biofluids, such as urine and blood. Within the cell, abacavir is primarily located in the cytoplasm. In humans, abacavir is involved in the abacavir action pathway.
PRT062607 Hcl is a novel, highly selective, and orally bioavailable small molecule SYK inhibitor (IC(50) = 1 nM) with anti-SYK activity that is at least 80-fold greater than its affinity for other kinases.IC50 Value: 1 nM [1]Target: SYKin vitro: P505-15 successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL [1]. PRT318 and P505-15 effectively antagonize CLL cell survival after BCR triggering and in nurse-like cell-co-cultures. Moreover, they inhibit BCR-dependent secretion of the chemokines CCL3 and CCL4 by CLL cells, and leukemia cell migration toward the tissue homing chemokines CXCL12, CXCL13, and beneath stromal cells [2].in vivo: Oral dosing in mice prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model. In addition, combination treatment of primary CLL cells with P505-15 plus fludarabine produced synergistic enhancement of activity at nanomolar concentrations [1].Clinical trial: N/A
LEE011 succinate hydrate is an orally available cyclin-dependent kinase (CDK) inhibitor targeting cyclin D1/CDK4 and cyclin D3/CDK6 cell cycle pathway, with potential antineoplastic activity.IC50 Value: 307 ± 68 nM (neuroblastoma-derived cell lines) [1]Target: CDK4;CDK6in vitro: CDK4/6 inhibitor LEE011 specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation.Treatment with LEE011 significantly reduced proliferation in 12 of 17 human neuroblastoma-derived cell lines by inducing cytostasis at nanomolar concentrations (mean IC50 = 307 ± 68 nmol/L in sensitive lines). LEE011 caused cell-cycle arrest and cellular senescence that was attributed to dose-dependent decreases in phosphorylated RB and FOXM1, respectively [1].in vivo: Responsiveness of neuroblastoma xenografts to LEE011 translated to the in vivo setting in that there was a direct correlation of in vitro IC50 values with degree of subcutaneous xenograft growth delay [1].
Tosufloxacin tosylate hydrate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate hydrate. It has a role as an antimicrobial agent, an antiinfective agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a (S)-tosufloxacin tosylate hydrate, a (R)-tosufloxacin tosylate hydrate and a tosufloxacin tosylate.
Vc-MMDA is a derivative of MMAD, a tubulin inhibitor and used to produce site-specific antibody drug conjugates. Vc-MMAD consists the ADCs linker(Val-Cit) and potent tubulin inhibitor (MMAD), Vc-MMAD is an antibody drug conjugate. IC50 Value: N/ATarget: tubulin; ADCsMonomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).